molecular formula C13H18O B14844195 4-Cyclopropoxy-1-isopropyl-2-methylbenzene

4-Cyclopropoxy-1-isopropyl-2-methylbenzene

Cat. No.: B14844195
M. Wt: 190.28 g/mol
InChI Key: RHAKOKFPUGDTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-1-isopropyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a cyclopropoxy group at the fourth position, an isopropyl group at the first position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-isopropyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropyl group can be introduced via a reaction between cyclopropyl bromide and a suitable nucleophile.

    Substitution on Benzene Ring: The cyclopropoxy group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be introduced through further electrophilic substitution reactions, using reagents like isopropyl chloride and methyl chloride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-1-isopropyl-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-Cyclopropoxy-1-isopropyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-1-isopropyl-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes.

Comparison with Similar Compounds

    p-Cymene (1-Isopropyl-4-methylbenzene): Similar structure but lacks the cyclopropoxy group.

    Thymol (2-Isopropyl-5-methylphenol): Contains a hydroxyl group instead of a cyclopropoxy group.

    Carvacrol (5-Isopropyl-2-methylphenol): Similar to thymol but with different positioning of the hydroxyl group.

Uniqueness: 4-Cyclopropoxy-1-isopropyl-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-methyl-1-propan-2-ylbenzene

InChI

InChI=1S/C13H18O/c1-9(2)13-7-6-12(8-10(13)3)14-11-4-5-11/h6-9,11H,4-5H2,1-3H3

InChI Key

RHAKOKFPUGDTHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.